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Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWH-080 is a synthetic cannabinoid of the naphthoylindole family, recognized for its high
affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide
provides a comprehensive overview of JWH-080, including its physicochemical properties,
synthesis, analytical characterization, receptor pharmacology, and predicted metabolic
pathways. The information is curated to support research and drug development activities
involving this compound.

Physicochemical Properties

JWH-080, with the systematic IUPAC name (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-
yl)methanone, is a solid, crystalline compound at room temperature. Its chemical and physical
properties are summarized in the table below.
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Property Value Reference
CAS Number 210179-44-5 [1][21[3]
Molecular Formula C24H23NO2 [1][3]
Molecular Weight 357.45 g/mol [11[3]

(1-butyl-1H-indol-3-yl)(4-

IUPAC Name methoxynaphthalen-1- [1]
yl)methanone
Appearance Crystalline solid [2]
Purity >98% [2]
UV/Vis. (Amax) 213,315 nm [2]
Storage Conditions -20°C for long-term storage [1][2]
Stability =5 years at -20°C [2]
Synthesis

A specific, detailed synthesis protocol for JWH-080 is not readily available in the public domain.
However, based on the general synthesis of related JWH naphthoylindole compounds, a two-
step synthetic route is the most probable method. This involves an initial Friedel-Crafts
acylation followed by N-alkylation.

Step 1: Friedel-Crafts Acylation

Indole is acylated with 4-methoxy-1-naphthoyl chloride in the presence of a Lewis acid catalyst,
such as aluminum chloride, to form (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.

Step 2: N-Alkylation

The resulting intermediate is then N-alkylated using an appropriate alkylating agent, in this
case, a butyl halide (e.g., 1-bromobutane), in the presence of a base like potassium hydroxide,
to yield the final product, JWH-080.

Logical Workflow for the Synthesis of JWH-080
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Caption: Probable two-step synthesis of JWH-080.

Analytical Characterization

Detailed analytical data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry
(MS), and Infrared (IR) spectra for JWH-080 are not widely published. However, the expected
fragmentation patterns in MS can be inferred from related JWH compounds. The primary

fragmentation would likely occur on either side of the carbonyl linker, yielding characteristic

fragments of the naphthoyl and indolyl moieties.

Receptor Pharmacology

JWH-080 is a potent ligand for both CB1 and CB2 receptors, exhibiting high binding affinity in
the low nanomolar range.

Receptor Binding Affinity
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The binding affinities (Ki) of JWH-080 for human CB1 and CB2 receptors have been

determined in vitro.

Receptor Ki (nM) Reference
CB1 5.6 2]
CB2 2.2 [2]

Experimental Protocol: Competitive Receptor Binding
Assay

While a specific protocol for JWH-080 is not detailed, a general competitive radioligand binding

assay is typically employed.
¢ Objective: To determine the binding affinity (Ki) of JWH-080 for CB1 and CB2 receptors.
o Materials:
o Cell membranes expressing human CB1 or CB2 receptors.
o Radioligand (e.qg., [EH]CP-55,940).
o JWH-080 (test compound).
o Non-labeled ligand for non-specific binding determination (e.g., WIN 55,212-2).
o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
o 96-well plates.
o Filtration apparatus.
o Scintillation counter.

e Procedure:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3874406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3874406/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Incubate cell membranes with a fixed concentration of the radioligand and varying
concentrations of JWH-080.

o Include controls for total binding (radioligand only) and non-specific binding (radioligand
and excess unlabeled ligand).

o After incubation to reach equilibrium, separate bound and free radioligand by rapid
filtration.

o Quantify the bound radioactivity using a scintillation counter.

o Calculate the IC50 value (concentration of JWH-080 that inhibits 50% of specific
radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Preparation
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Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Specific functional activity data (e.g., EC50, IC50, Emax) for JWH-080 are not readily available.
However, as a member of the naphthoylindole class of synthetic cannabinoids, it is predicted to
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be a full agonist at both CB1 and CB2 receptors. Functional activity is typically assessed using
assays such as the GTPyS binding assay or adenylyl cyclase inhibition assay.

Experimental Protocol: GTPyS Binding Assay

This assay measures the G-protein activation following receptor agonism.

o Objective: To determine the potency (EC50) and efficacy (Emax) of JWH-080 as a
cannabinoid receptor agonist.

o Materials:

o

Cell membranes expressing CB1 or CB2 receptors.

[¢]

[3>S]GTPYS (radiolabeled non-hydrolyzable GTP analog).

o GDP.

[e]

JWH-080 (test compound).

(¢]

Assay buffer.

e Procedure:

[¢]

Incubate cell membranes with GDP and varying concentrations of JWH-080.

[e]

Initiate the reaction by adding [3°S]GTPyS.

o

Following incubation, terminate the reaction and separate bound from free [3>S]GTPYS by
filtration.

o

Quantify the amount of bound [3*S]GTPyS.

[¢]

Plot the specific binding against the concentration of JWH-080 to determine EC50 and
Emax values.

Predicted Metabolic Pathways
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While specific metabolism studies on JWH-080 are not published, the metabolic fate can be
predicted based on studies of structurally similar synthetic cannabinoids, such as JWH-081 and
other N-butyl indole derivatives. The primary metabolic transformations are expected to be
Phase | reactions.

o O-Demethylation: The methoxy group on the naphthalene ring is a likely site for O-
demethylation.

o Hydroxylation: Hydroxylation can occur at various positions, including the N-butyl chain and
the indole and naphthalene ring systems.

Predicted Metabolic Pathways of JWH-080
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b158000?utm_src=pdf-body-img
https://www.benchchem.com/product/b158000?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nim.nih.gov]

2. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine
Using LC-MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]

3. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type
Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to JWH-080 (CAS Number
210179-44-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158000#jwh-080-cas-number-210179-44-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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